Synthesis and characterization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
Synthesis and characterization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. This guide provides a detailed technical overview of the synthesis and comprehensive characterization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a key building block for the development of novel pharmaceuticals. This aniline derivative serves as a versatile precursor, enabling further molecular elaboration to access complex drug candidates.
This document is structured to provide not just a protocol, but a field-proven rationale for the methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
Part 1: Synthesis Methodology
The synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is efficiently achieved through a robust two-step sequence. This pathway is designed for high yield and purity, beginning with a nucleophilic aromatic substitution (SNAr) reaction to construct the core aryl-triazole linkage, followed by a chemoselective reduction of a nitro group.
Overall Synthetic Scheme
Caption: Two-step synthesis of the target aniline compound.
Step 1: Synthesis of 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole via SNAr
Causality Behind Experimental Choices: The initial step involves the formation of a C-N bond between the triazole and the phenyl ring. A nucleophilic aromatic substitution (SNAr) is the ideal strategy.
-
Substrate Selection: p-Fluoronitrobenzene is the electrophile of choice. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, primarily at the para position.[4][5] Fluorine, despite being highly electronegative, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic addition, which is facilitated by the high electronegativity of the halogen.[5][6]
-
Base and Solvent: 3-Methyl-1H-1,2,4-triazole is weakly acidic and requires deprotonation to become a potent nucleophile. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the triazole, generating the triazolide anion.[2] Dimethylformamide (DMF) is the preferred solvent as it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophile, thus accelerating the reaction.[2]
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add 3-methyl-1H-1,2,4-triazole (1.0 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease, indicating complete formation of the triazolide anion.
-
Add a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
The resulting precipitate, 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole, is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.
Step 2: Reduction of the Nitro Group to Form 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
Causality Behind Experimental Choices: The final step is the selective reduction of the aromatic nitro group to an amine.
-
Method Selection: Catalytic hydrogenation is a highly efficient and clean method for this transformation.[2][7] It proceeds under mild conditions and avoids the use of stoichiometric metallic reagents that can complicate purification.
-
Catalyst and Reducing Agent: Palladium on carbon (10% Pd/C) is a standard and highly effective catalyst for the hydrogenation of nitro groups.[2] Hydrogen gas (H₂) is the ultimate reducing agent, and the reaction byproducts are minimal. Other methods like using iron powder or tin(II) chloride are also viable but may require more rigorous purification.[7][8][9]
Experimental Protocol:
-
To a solution of 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (1.0 eq) in methanol or ethanol, add 10% Palladium on carbon (5-10 mol% Pd).
-
Place the reaction vessel under a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator apparatus at 3-4 kg pressure).[2]
-
Stir the suspension vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the resulting solid, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.
Part 2: Characterization and Data Analysis
A self-validating system of characterization is crucial to confirm the identity, structure, and purity of the synthesized 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. The following workflow and data provide an authoritative confirmation of the target molecule.
Caption: Logical workflow for the structural elucidation of the product.
Physical Properties
| Property | Observation |
| Appearance | Off-white to pale yellow crystalline solid |
| Molecular Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.20 g/mol |
| Melting Point | ~124-128 °C[8][10] |
Spectroscopic Data
1. Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides definitive information on the proton environment and connectivity of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 8.7 | Singlet | 1H | Triazole C5-H | Protons on electron-deficient heterocyclic rings are significantly deshielded and appear downfield. |
| ~ 8.0 - 8.2 | Singlet | 1H | Triazole C3-H (or C5-H) | The two triazole protons are distinct and appear as singlets. |
| ~ 7.4 - 7.6 | Doublet | 2H | Aromatic H (ortho to triazole) | These protons are adjacent to the electron-withdrawing triazole ring and are deshielded relative to the other aromatic protons. They appear as a doublet due to coupling with the meta protons. |
| ~ 6.7 - 6.9 | Doublet | 2H | Aromatic H (ortho to -NH₂) | These protons are shielded by the electron-donating amine group and appear upfield. They appear as a doublet due to coupling with the meta protons. |
| ~ 3.8 - 4.2 | Broad Singlet | 2H | -NH₂ | The amine protons are exchangeable and typically appear as a broad singlet. The chemical shift can vary with solvent and concentration. |
| ~ 2.4 - 2.5 | Singlet | 3H | -CH₃ | The methyl protons are in an aliphatic environment and appear as a sharp singlet. |
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 152.0 | Triazole C3 | The carbon bearing the methyl group in the triazole ring. |
| ~ 148.5 | Aromatic C (ipso-NH₂) | The carbon attached to the electron-donating amine group is shifted downfield. |
| ~ 144.0 | Triazole C5 | The unsubstituted carbon in the triazole ring.[11] |
| ~ 129.5 | Aromatic C (ipso-Triazole) | The carbon atom of the benzene ring directly attached to the triazole nitrogen. |
| ~ 122.5 | Aromatic CH (ortho to -NH₂) | Shielded by the electron-donating effect of the amine group. |
| ~ 121.0 | Aromatic CH (ortho to Triazole) | Deshielded relative to the other aromatic CH carbons due to the electron-withdrawing nature of the triazole ring. |
| ~ 14.0 | -CH₃ | The methyl carbon appears in the typical aliphatic region. |
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Two distinct sharp to medium bands in this region are characteristic of a primary aniline.[13][14] |
| 3100 - 3000 | C-H Stretch | Aromatic & Triazole C-H | Absorption just above 3000 cm⁻¹ confirms the presence of sp² C-H bonds.[15] |
| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Absorption just below 3000 cm⁻¹ confirms the presence of sp³ C-H bonds. |
| 1620 - 1580 | C=C and C=N Stretch | Aromatic & Triazole Rings | Strong absorptions characteristic of the ring stretching vibrations in the aromatic and heteroaromatic systems. |
| 1620 - 1560 | N-H Bend (scissoring) | Primary Amine (-NH₂) | A characteristic bending vibration for the primary amine group. |
4. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
| Technique | Ion | m/z (calculated) | m/z (observed) | Interpretation |
| ESI-MS | [M+H]⁺ | 175.0984 | ~175.1 | The observation of the protonated molecular ion peak confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) would provide the exact mass. |
| EI-MS | M⁺• | 174.0906 | ~174.1 | The molecular ion peak would be observed. Characteristic fragmentation may include the loss of HCN or N₂ from the triazole ring.[16] |
Conclusion
The two-step synthetic route detailed herein provides a reliable and efficient method for producing high-purity 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. The comprehensive characterization data, derived from a suite of orthogonal analytical techniques including NMR, IR, and MS, collectively validate the structure and identity of the target molecule. This guide serves as an authoritative resource for researchers, empowering them to synthesize and confidently utilize this valuable chemical intermediate in the pursuit of novel therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters, 15(14), 3586–3589. Available from: [Link]
-
Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). Multicomponent synthesis of 1-aryl 1,2,4-triazoles. PubMed. Retrieved from [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). PMC - NIH. Retrieved from [Link]
-
1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (2025). ResearchGate. Retrieved from [Link]
-
Catalytic reduction of 2-nitroaniline: a review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Retrieved from [Link]
-
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022). ACS Organic & Inorganic Au. Retrieved from [Link]
-
Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Fun, H.-K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o164. Available from: [Link]
-
Chemsrc. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. Retrieved from [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). NIH. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d 6. (n.d.). ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. Retrieved from [Link]
-
High-resolution mass spectrum of deprotonated 4-methyl-3-nitro-1,2,4-triazole-5-one (MNTO). (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. (2024). ResearchGate. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. (2020). YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Methyl-1H-1,2,4-triazole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | CAS#:119192-10-8 | Chemsrc [chemsrc.com]
- 11. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. scribd.com [scribd.com]
- 14. Aniline [webbook.nist.gov]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. pdf.benchchem.com [pdf.benchchem.com]



